molecular formula C21H28O5 B1211421 19-Oic-deoxycorticosterone CAS No. 81309-33-3

19-Oic-deoxycorticosterone

Cat. No. B1211421
CAS RN: 81309-33-3
M. Wt: 360.4 g/mol
InChI Key: RUPOMAOZPOVHQZ-XYNCURNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Oic-deoxycorticosterone is a 21-hydroxy steroid.

Scientific Research Applications

Metabolism and Enzymatic Conversion

  • Metabolic Pathways : 19-Oic-deoxycorticosterone is produced through a cytochrome P-450(11)β-catalyzed reaction from 19-oxo-11-deoxycorticosterone, and it nonenzymatically converts into 19-nor-11-deoxycorticosterone (Ohta, Fujii, Ohnishi, & Okamoto, 1988).
  • Enzymatic Production in Rat Adrenals : Rat adrenals have shown the capability to convert deoxycorticosterone into 19-oic-deoxycorticosterone, indicating the presence of necessary enzymes for this conversion (C. Gomez-Sanchez, E. Gomez-Sanchez, Shackleton, & Milewich, 1982).

Synthesis and Conversion in Kidneys

Biochemical Properties

  • Binding to Mineralocorticoid Receptors : Studies have shown that 19-oxo-deoxycorticosterone, related to 19-oic-deoxycorticosterone, binds to renal mineralocorticoid receptors, suggesting a role in sodium retention and kidney function (Thomas, Gomez-Sanchez, Marver, & Gomez-Sanchez, 1983).

Steroid Synthesis

  • Alternative Metabolic Pathways : 19-Oic-deoxycorticosterone is part of an alternative metabolic pathway in bovine adrenal in vitro, suggesting the involvement of cytochrome P-450 in its oxidation reactions and indicating its potential role in steroid hormone biosynthesis (Kobayashi, Nishiguchi, Kiguchi, Ninomiya, & Watanabe, 1987).

Synthetic Routes

  • Synthesis Techniques : Practical synthetic routes have been developed for 19-oic-deoxycorticosterone, providing a foundation for further biochemical and pharmacological studies (Terasawa & Okada, 1986).

Relation to Mineralocorticoid Activity

  • Mineralocorticoid Activity Analysis : Comparative studies of 19-nor-DOC and 19-oic-DOC in adrenalectomized rats have shed light on their mineralocorticoid activities, crucial for understanding their physiological roles (Melby, Griffing, Holbrook, Wilson, & Johnston, 1991).

properties

CAS RN

81309-33-3

Product Name

19-Oic-deoxycorticosterone

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C21H28O5/c1-20-8-7-16-14(15(20)4-5-17(20)18(24)11-22)3-2-12-10-13(23)6-9-21(12,16)19(25)26/h10,14-17,22H,2-9,11H2,1H3,(H,25,26)/t14-,15-,16-,17+,20-,21+/m0/s1

InChI Key

RUPOMAOZPOVHQZ-XYNCURNNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C(=O)O

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C(=O)O

synonyms

19-oic-11-deoxycorticosterone
19-oic-21-hydroxy-4-pregnen-3,20-dione
19-oic-deoxycorticosterone
19-oic-DOC
deoxycorticosterone-19-oic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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19-Oic-deoxycorticosterone
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19-Oic-deoxycorticosterone
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